2-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol
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Overview
Description
2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(3-BROMOANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(3-BROMOANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 1-[4-(3-bromoanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(3-BROMOANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and aldehyde derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and oxidized forms, which can be further utilized in different applications .
Scientific Research Applications
2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(3-BROMOANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(3-BROMOANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The nitro and hydrazone groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-HYDROXY-5-NITROBENZALDEHYDE, SODIUM SALT
- 2-HYDROXY-3-NITROBENZALDEHYDE
- 4-HYDROXY-2-NITROBENZALDEHYDE
Uniqueness
Compared to similar compounds, 2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(3-BROMOANILINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its complex structure, which includes both nitro and hydrazone functionalities.
Properties
Molecular Formula |
C20H19BrN8O4 |
---|---|
Molecular Weight |
515.3 g/mol |
IUPAC Name |
2-[(Z)-[[4-(3-bromoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C20H19BrN8O4/c21-14-2-1-3-15(11-14)23-18-24-19(26-20(25-18)28-6-8-33-9-7-28)27-22-12-13-10-16(29(31)32)4-5-17(13)30/h1-5,10-12,30H,6-9H2,(H2,23,24,25,26,27)/b22-12- |
InChI Key |
IVPGMXMFNWTOEX-UUYOSTAYSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC(=CC=C4)Br |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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